3-Octen-1-OL
Overview
Description
3-Octen-1-ol, also known as (E)-3-Octen-1-ol or trans-3-Octen-1-ol, is a chemical compound with the molecular formula C8H16O . It has a molecular weight of 128.2120 . It is also known as vinyl pentyl carbinol . It is found in some plants, fungi, and molds, and is a metabolite of linoleic acid . It has a fatty type odor and flavor .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
This compound is a volatile compound with a molecular weight of 128.2120 . It has a fatty type odor and flavor .Safety and Hazards
3-Octen-1-ol is considered hazardous. It is combustible and harmful if swallowed or inhaled . It causes skin irritation and serious eye irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Properties
CAS No. |
20125-85-3 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(E)-oct-3-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h5-6,9H,2-4,7-8H2,1H3/b6-5+ |
InChI Key |
YDXQPTHHAPCTPP-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCO |
Canonical SMILES |
CCCCC=CCCO |
boiling_point |
188.00 to 189.00 °C. @ 760.00 mm Hg (est) |
solubility |
1855 mg/L @ 25 °C (est) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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